molecular formula C9H10O4 B2657015 Methyl 3-(5-formylfuran-2-yl)propanoate CAS No. 60457-58-1

Methyl 3-(5-formylfuran-2-yl)propanoate

Cat. No. B2657015
CAS RN: 60457-58-1
M. Wt: 182.175
InChI Key: YXWDSGCGUYHAGU-UHFFFAOYSA-N
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Description

“Methyl 3-(5-formylfuran-2-yl)propanoate” is a chemical compound with the CAS Number: 60457-58-1 . Its IUPAC name is methyl 3- (5-formyl-2-furyl)propanoate . The molecular weight of this compound is 182.18 .


Molecular Structure Analysis

The InChI Code of “Methyl 3-(5-formylfuran-2-yl)propanoate” is 1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Efficient Synthesis Techniques

One notable application involves the Efficient Stereoselective Synthesis for key materials in drug synthesis. For example, Methyl (S)-3-amino-3-(3-pyridyl)propanoate is synthesized for its role as a starting material in producing orally active antagonists for platelet fibrinogen receptors, showcasing the compound's importance in synthesizing biologically active molecules (Zhong et al., 1999).

Novel Compound Synthesis

The research also extends to Synthesizing Novel Compounds with potential biological activities. The synthesis and characterization of derivatives, such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, have been explored for their antiproliferative and antimicrobial activities, illustrating the compound's utility in developing new therapeutic agents (Božić et al., 2017).

Catalytic Transfer Hydrogenation

Additionally, Catalytic Transfer Hydrogenation processes involving furfural and derivatives highlight the compound's role in chemical synthesis and biofuel research. The conversion of furfural to valuable chemicals like 2-methylfuran demonstrates the importance of Methyl 3-(5-formylfuran-2-yl)propanoate in renewable energy and chemical manufacturing sectors (Scholz et al., 2014).

Organometallic Chemistry

In Organometallic Chemistry , compounds containing Methyl 3-(5-formylfuran-2-yl)propanoate derivatives are synthesized for their potential applications in medicinal chemistry, providing a foundation for developing novel drug candidates with organometallic components (Patra et al., 2012).

Nanodrug Design

The compound's derivatives are also being explored in Nanodrug Design for cancer therapy, showcasing the innovative approach to developing nanosized drug candidates with controlled release formulations for improved therapeutic effects (Budama-Kilinc et al., 2020).

Inhibition of Mycolic Acid Biosynthesis

Furthermore, research on Inhibiting Mycolic Acid Biosynthesis in mycobacteria by using cyclopropenyl and cyclopropane derivatives of Methyl 3-(5-formylfuran-2-yl)propanoate highlights its potential in developing new treatments for tuberculosis and other mycobacterial diseases (Hartmann et al., 1994).

Safety and Hazards

The safety information for “Methyl 3-(5-formylfuran-2-yl)propanoate” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWDSGCGUYHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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